Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a carboxylate ester group, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-5-[(4-methoxyphenyl)methoxy]-1-benzofuran-3-carboxylate
- Methyl 2-methyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate
Uniqueness
Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-4-6-14(7-5-12)11-22-15-8-9-17-16(10-15)18(13(2)23-17)19(20)21-3/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXSXPRAVYNZIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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